molecular formula C15H20O4 B1203568 Burrodin CAS No. 20555-02-6

Burrodin

Cat. No. B1203568
CAS RN: 20555-02-6
M. Wt: 264.32 g/mol
InChI Key: HSNYUOAAQCCKRP-UGKIOTTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Burrodin is a pseudoguaianolide that is decahydroazuleno[6,5-b]furan-2(3H)-one substituted by a hydroxy group a position 7, an oxo group at position 5, methyl groups at positions 4a and 8 and a methylidene group at position 3. It has been isolated from the aerial parts of Inula hupehensis. It has a role as a metabolite, a plant metabolite and an anti-inflammatory agent. It is a pseudoguaianolide, a gamma-lactone, a cyclic ketone, an organic heterotricyclic compound and a secondary alcohol.

Scientific Research Applications

Germination Effects

Burrodin, along with other sesquiterpenes, has been studied for its impact on seed germination. Research findings indicate that burrodin can both inhibit and promote germination in various plant species, demonstrating its significant influence on plant growth processes. The specific effects of burrodin are dependent on the concentration and the particular plant species or cultivars involved, highlighting its complex interaction with the biological mechanisms of seed germination (Fischer, Weidenhamer, & Bradow, 1989).

Climate Data Modeling

In a separate context, the term "burr" has been associated with the Modified Generalized Burr Density Function, which has been used to model climatic variables such as total rainfall and temperature. This statistical approach has been applied to address the skewness in climate data series, providing a robust framework for understanding environmental changes and ecosystem dynamics. The Modified Generalized Burr Density Function is recommended for modeling skewed datasets, reflecting its utility in environmental and climatic research (Osowole, Ayoola, & Bello, 2013).

Sediment Tracing and Chronometry

The term "burr" has also been associated with research in sedimentology, where pollen analysis is used as a chronometer and sediment tracer. In studies conducted at Burrinjuck Reservoir, Australia, pollen analysis has enabled the identification of each year's sediment and the tracing of sediment to its source. This approach has provided valuable insights into the sedimentological dynamics of the reservoir, demonstrating the interdisciplinary applications of pollen analysis in both paleoenvironmental reconstruction and sedimentological research (Clark, 1986).

properties

CAS RN

20555-02-6

Product Name

Burrodin

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aR,5S,5aS,6S,8aS,9aR)-6-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione

InChI

InChI=1S/C15H20O4/c1-7-4-11-9(8(2)14(18)19-11)6-15(3)12(17)5-10(16)13(7)15/h7,9-11,13,16H,2,4-6H2,1,3H3/t7-,9+,10-,11+,13+,15+/m0/s1

InChI Key

HSNYUOAAQCCKRP-UGKIOTTESA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](CC3=O)O)C)C(=C)C(=O)O2

SMILES

CC1CC2C(CC3(C1C(CC3=O)O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1C(CC3=O)O)C)C(=C)C(=O)O2

Other CAS RN

20555-02-6

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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